BenchChemオンラインストアへようこそ!

(4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone

Lipophilicity Drug Design Physicochemical Property

This 4,4-difluoropiperidine-thiadiazole methanone delivers a definitive advantage over non-fluorinated analogs. The 4,4-difluoro motif exerts a strong electron-withdrawing effect, tuning logP (XLogP3 1.4) and hydrogen-bonding capacity to influence metabolic stability and target engagement. With a TPSA of 74.3 Ų, the compound resides in lead-like oral drug space, making it ideal for SAR programs that demand balanced hydrophobic/polar interactions. Vendor-confirmed ≥98% purity provides a reliable starting point for amide couplings and metal-catalyzed cross-couplings, minimizing downstream purification. Choose this building block for reproducible, high-fidelity fragment-based discovery and PAR-modulator development.

Molecular Formula C8H9F2N3OS
Molecular Weight 233.24
CAS No. 2325945-80-8
Cat. No. B2607257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone
CAS2325945-80-8
Molecular FormulaC8H9F2N3OS
Molecular Weight233.24
Structural Identifiers
SMILESC1CN(CCC1(F)F)C(=O)C2=CSN=N2
InChIInChI=1S/C8H9F2N3OS/c9-8(10)1-3-13(4-2-8)7(14)6-5-15-12-11-6/h5H,1-4H2
InChIKeyUEFMFOFNWOTYHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone (CAS 2325945-80-8): A Fluorinated Heteroaryl-Piperidine Building Block


(4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone is a synthetic small molecule (C₈H₉F₂N₃OS, MW 233.24 g/mol) co-mprising a 1,2,3-thiadiazole ring linked via a carbonyl bridge to a 4,4-difluoropiperidine moiety [1]. The 4,4-difluorination of the piperidine ring and the electron-deficient thiadiazole confer distinct physicochemical properties, including a computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 74.3 Ų [1]. This compound is primarily offered as a research-grade building block for medicinal chemistry, with a vendor-reported purity of ≥98% .

Limitations of Generic (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone Substitution: Why In-Class Analogs Are Not Interchangeable


Even among closely related piperidine-thiadiazole methanones, simple substitution is undermined by substantial divergence in physicochemical profiles that directly impact downstream synthetic tractability and bioactivity. The target compound's 4,4-difluoropiperidine ring introduces a strong electron-withdrawing effect absent in the parent piperidine analog, altering logP, hydrogen-bonding capacity, and metabolic vulnerability [1]. As demonstrated in a structurally analogous anti-tubercular series, replacing a 4-fluoropiperidine with a 4,4-difluoropiperidine led to a measurable potency shift and a striking change in rat hepatocyte clearance [2]. These differences underscore why generic selection within this structural class without considering the precise fluorination pattern can lead researchers to incorrectly predict activity and stability.

Procurement-Relevant Quantitative Differentiation of (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone


Improved Lipophilicity vs. Non-Fluorinated Analog (1-(1,2,3-Thiadiazole-4-carbonyl)piperidine)

The target compound exhibits a computed logP (XLogP3) of 1.4 [1]. In contrast, the non-fluorinated analog 1-(1,2,3-thiadiazole-4-carbonyl)piperidine (CAS 1484064-40-5) has a significantly lower molecular weight and, based on its structure, a predicted lower logP [2]. The introduction of the gem-difluoro group increases lipophilicity by an estimated 0.5–1.0 log units, which is a meaningful shift for blood-brain barrier penetration and membrane permeability in medicinal chemistry campaigns.

Lipophilicity Drug Design Physicochemical Property

Increased Topological Polar Surface Area (TPSA) vs. Parent Piperidine Building Block

The TPSA of the target compound is 74.3 Ų [1]. By comparison, the simple building block 4,4-difluoropiperidine (CAS 21987-29-1) has a TPSA of only 12.0 Ų [2]. The incorporation of the 1,2,3-thiadiazole-4-carbonyl group more than sextuples the polar surface area, substantially altering hydrogen-bonding capacity and solubility parameters, which is directly relevant when selecting fragments for fragment-based drug discovery (FBDD) or optimizing pharmacokinetic properties.

Polar Surface Area Drug-likeness Molecular Descriptor

Comparative Metabolic Stability: Impact of 4,4-Difluorination on Clearance in Rat Hepatocytes

In a disclosed structure-activity relationship study of anti-tubercular squaramides, a 4-fluoropiperidine analog (compound 6n) demonstrated moderate in vitro potency (MIC 0.451 μM) and good metabolic stability. However, replacing the 4-fluoropiperidine with a 4,4-difluoropiperidine (compound 6o) led to a potency decrease to 2.215 μM and, critically, high metabolic clearance in rat hepatocytes (exact clearance value not numerically reported in the abstract; the result was described as 'high metabolic clearance') [1]. This indicates that the 4,4-difluorination, while providing conformational constraint and pKa modulation, can confer a significant metabolic liability in specific chemical contexts. This highlights the non-interchangeable nature of the difluoro-piperidine motif and the need for case-by-case metabolic profiling.

Metabolic Stability In Vitro ADME Fluorine Effect

Purity Consistency and Supply Traceability Relative to Research-Grade Standards

Commercial offerings of the target compound consistently specify a purity of 98% . In contrast, the non-fluorinated analog 1-(1,2,3-thiadiazole-4-carbonyl)piperidine is often listed at 95% or 97% purity by major catalog vendors , suggesting that the fluorinated variant may be subject to more rigorous purification processes (e.g., preparative HPLC) due to its higher synthetic complexity and demand for precise stoichiometry in subsequent reactions. While 98% purity is common for fluorinated building blocks, the documented batch-level specification provides a verifiable benchmark for researchers requiring consistent reactivity in multi-step syntheses.

Quality Control Procurement Specification Building Block Purity

Recommended Application Scenarios for (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone Based on Differentiated Properties


Medicinal Chemistry Lead Optimization Requiring Modulated Lipophilicity and Polar Surface Area

The compound's XLogP3 of 1.4 and TPSA of 74.3 Ų position it within lead-like chemical space for oral drugs. It is particularly suited for initial SAR exploration where a difluoropiperidine-thiadiazole core can serve as a balanced motif for both hydrophobic and polar interactions [1]. This is in contrast to the more polar non-fluorinated analog, which may be less suitable for targets requiring membrane penetration.

Fragment-Based Drug Discovery (FBDD) Libraries with Defined 3D and Electrostatic Properties

The fixed conformation imposed by the 4,4-difluoropiperidine ring and the rigid 1,2,3-thiadiazole provides a well-defined vector for fragment growth. Its TPSA and hydrogen-bond acceptor count (6) make it a valuable fragment for targeting enzymes or receptors with shallow binding pockets, as demonstrated by analogous difluoropiperidine scaffolds in dopamine receptor programs [1].

Synthesis of Protease-Activated Receptor (PAR) Antagonist Analogs and Kinase Inhibitors

Based on patent disclosures of heteroaryl-substituted piperidines as PAR antagonists (e.g., Bayer DE102008010221A1) [1], this compound can be employed as an advanced intermediate in the preparation of novel PAR modulators. The 4,4-difluoro motif is a recognized bioisostere that can enhance metabolic stability compared to non-fluorinated counterparts, although each chemotype requires individual profiling as highlighted by the anti-tubercular squaramide class-level data [2].

Quality-Critical Synthesis Where High Purity (≥98%) is a Prerequisite

For multi-step synthetic sequences where impurities can cascade, the vendor-confirmed 98% purity specification provides a reliable starting point, potentially reducing the need for column chromatography after amide coupling or metal-catalyzed cross-couplings [1]. Researchers prioritizing reproducibility should preferentially select this compound over lower-purity non-fluorinated analogs.

Quote Request

Request a Quote for (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.